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Abstract

PAC-113 is a promising cationic antimicrobial peptide derived from a naturally occurring human
salivary protein. This technical guide provides an in-depth overview of the discovery, origin, and
antimicrobial characteristics of PAC-113. It is intended to serve as a comprehensive resource
for researchers, scientists, and professionals involved in drug development. The document
details the peptide's primary sequence and physicochemical properties, summarizes its
antimicrobial efficacy through extensive quantitative data, outlines detailed experimental
protocols for its characterization, and visualizes its mechanism of action and experimental
workflows.

Introduction: Discovery and Origin

PAC-113 is a 12-amino-acid peptide that originates from histatin 5, a histidine-rich protein
found in human saliva.[1][2] Histatins are a family of small, cationic peptides that play a crucial
role in the innate immune defense of the oral cavity.[2] The discovery of PAC-113 stemmed
from research aimed at identifying the smallest fragment of histatin 5 that retains potent
anticandidal activity.[2] Through the analysis of a series of synthetic peptides representing
different portions of the histatin 5 sequence, PAC-113 was identified as a lead candidate.[2]

The peptide has the following amino acid sequence: Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-
Phe-His (AKRHHGYKRKFH).[1][3] Its natural origin in human saliva suggests a favorable
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safety profile and a reduced risk of inducing microbial resistance due to its unigue mechanism
of action.[1] Clinical studies have demonstrated the safety and efficacy of PAC-113 in treating
oral candidiasis in HIV-positive patients and in reducing gingivitis.[1][3]

Physicochemical Properties

The fundamental properties of PAC-113 are summarized in the table below.

Property Value Reference
Amino Acid Sequence AKRHHGYKRKFH [1][3]
Molecular Formula C71H109N27014 [4]
Molecular Weight 1564.82 Da [4]

Charge at pH 7 Cationic [2]

Antimicrobial Spectrum and Efficacy

PAC-113 exhibits a broad spectrum of antimicrobial activity, with notable efficacy against
various fungal and bacterial pathogens, particularly those prevalent in the oral cavity. Its
primary therapeutic target has been Candida albicans, the most common fungal pathogen in
humans.[2][5]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of PAC-
113 and its derivative, Nal-P-113, against a range of microorganisms. Nal-P-113 is a modified
version where histidine residues are replaced by -naphthylalanine to enhance stability and
efficacy.[6][7]
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Microorganism Peptide MIC (pg/mL) Reference
Candida albicans
PAC-113 3.13 [1]

ATCC 10231
Candida albicans
(various clinical PAC-113 Lower than derivatives  [4]
isolates)
Candida species Less effective than

o PAC-113 o [4]
(biofilm cells) derivatives
Porphyromonas

T Nal-P-113 160 [8]
gingivalis W83
Streptococcus o

- Nal-P-113 20 (inhibits growth) [6]119]
gordonii
Fusobacterium S
Nal-P-113 20 (inhibits growth) [6]119]

nucleatum
Treponema denticola Nal-P-113 Reduced levels in vivo  [6]

Mechanism of Action

The antimicrobial action of PAC-113 against Candida albicans is a multi-step process that
involves initial binding to the fungal cell surface, followed by translocation into the cytoplasm,
ultimately leading to cell death.[1][2][3]

Signaling Pathway of PAC-113 in Candida albicans

The following diagram illustrates the proposed mechanism of action:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5038333/
https://www.researchgate.net/figure/The-MIC-of-Nal-P-113-to-P-gingivalis-W83-was-160-mg-mL-the-MBC-was-20-mg-mL-the-MBIC_fig1_313835576
https://pubmed.ncbi.nlm.nih.gov/29736391/
https://www.researchgate.net/publication/323807875_The_Effects_of_Antimicrobial_Peptide_Nal-P-113_on_Inhibiting_Periodontal_Pathogens_and_Improving_Periodontal_Status
https://pubmed.ncbi.nlm.nih.gov/29736391/
https://www.researchgate.net/publication/323807875_The_Effects_of_Antimicrobial_Peptide_Nal-P-113_on_Inhibiting_Periodontal_Pathogens_and_Improving_Periodontal_Status
https://pubmed.ncbi.nlm.nih.gov/29736391/
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7178208/
https://www.creative-peptides.com/article/pac-113-a-clinically-active-antimicrobial-peptide-132.html
https://pubmed.ncbi.nlm.nih.gov/17999963/
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PAC-113 Peptide

Electrostatic
Interaction

Candida albicans
Cell Wall

Translocation into Cytoplasm

Cytosol Accumulation

Vacuole Accumulation

Fungal Cell Death

Mechanism of Action of PAC-113 against Candida albicans

Click to download full resolution via product page

Mechanism of Action of PAC-113 against Candida albicans

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1574744?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Initially, the positively charged PAC-113 peptide is attracted to the negatively charged surface
of the Candida albicans cell wall.[5] It then specifically binds to the Ssa2 protein, a heat shock
protein located on the fungal cell wall.[1][3] This interaction is crucial for the subsequent
translocation of PAC-113 across the cell membrane and into the cytoplasm.[3] Once inside, the
peptide accumulates in the cytosol and vacuoles, disrupting normal cellular processes and
leading to fungal cell death.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization
of PAC-113.

Peptide Synthesis and Purification

¢ Solid-Phase Peptide Synthesis (SPPS): PAC-113 is synthesized using the Fmoc (9-
fluorenylmethyloxycarbonyl) solid-phase synthesis protocol. The peptide is assembled on a
resin support, with each amino acid added sequentially.

o Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin, and
all protecting groups are removed using a strong acid cocktail, typically containing
trifluoroacetic acid (TFA).

 Purification: The crude peptide is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

 Verification: The purity and identity of the synthesized peptide are confirmed by analytical
HPLC and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

e Microorganism Preparation: Fungal or bacterial strains are cultured overnight in appropriate
broth media (e.g., YPD for Candida, BHI for oral bacteria). The cultures are then diluted to a
standardized concentration (e.g., 5 x 10"5 CFU/mL).

o Peptide Dilution: A serial two-fold dilution of PAC-113 is prepared in a 96-well microtiter plate
using the appropriate broth medium.
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Inoculation: Each well containing the peptide dilution is inoculated with the standardized
microorganism suspension.

Incubation: The microtiter plate is incubated under optimal conditions for the specific
microorganism (e.g., 37°C for 24-48 hours).

MIC Determination: The MIC is determined as the lowest concentration of the peptide at
which no visible growth (turbidity) of the microorganism is observed.

Fungal Cell Killing Assay

Cell Preparation:Candida albicans cells are grown overnight, washed, and resuspended in a
suitable buffer (e.g., RPMI medium) to a specific concentration (e.g., 5 x 1075 cells/mL).

Peptide Treatment: The fungal cell suspension is incubated with various concentrations of
PAC-113 (typically multiples of the MIC) at 37°C.

Time Points: Aliquots of the cell suspension are taken at different time points (e.g., 0, 30, 60,
120 minutes).

Viability Assessment: The number of viable fungal cells at each time point is determined by
plating serial dilutions of the aliquots onto agar plates (e.g., YPD agar) and counting the
colony-forming units (CFUSs) after incubation.

Data Analysis: The percentage of killed cells is calculated by comparing the CFU counts of
the peptide-treated samples to a no-peptide control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization

of an antimicrobial peptide like PAC-113.
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Conclusion

PAC-113 is a well-characterized antimicrobial peptide with a compelling profile for further
development as a therapeutic agent, particularly for oral infections. Its natural origin, potent

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1574744?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

antimicrobial activity, and defined mechanism of action make it an attractive candidate for
addressing the growing challenge of antimicrobial resistance. The data and protocols
presented in this guide provide a solid foundation for researchers and drug developers to build
upon in their exploration of PAC-113 and other related antimicrobial peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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